2,5-Dibromothiophene-3-carbonyl chloride
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Overview
Description
2,5-Dibromothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5HBr2ClOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromothiophene-3-carbonyl chloride typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-thiophenecarbonyl chloride using bromine in the presence of a catalyst . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Reagents like palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
Scientific Research Applications
2,5-Dibromothiophene-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its use in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,5-dibromothiophene-3-carbonyl chloride in chemical reactions involves its electrophilic nature. The bromine atoms and the carbonyl chloride group make it highly reactive towards nucleophiles and catalysts. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by activating the bromine atoms for substitution .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Similar in structure but lacks the carbonyl chloride group.
3-Thiophenecarbonyl Chloride: Similar but without the bromine atoms.
Uniqueness
2,5-Dibromothiophene-3-carbonyl chloride is unique due to the presence of both bromine atoms and a carbonyl chloride group, making it highly versatile in various chemical reactions. This dual functionality allows it to participate in a wider range of synthetic applications compared to its similar compounds .
Properties
IUPAC Name |
2,5-dibromothiophene-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClOS/c6-3-1-2(5(8)9)4(7)10-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYICXIRLLMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540220 |
Source
|
Record name | 2,5-Dibromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57248-40-5 |
Source
|
Record name | 2,5-Dibromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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